molecular formula C17H16N2 B14681301 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile CAS No. 37039-47-7

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B14681301
CAS No.: 37039-47-7
M. Wt: 248.32 g/mol
InChI Key: ODRUROFSSYDHFL-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is a tetrahydroisoquinoline derivative featuring a benzyl substituent at the 2-position and a nitrile group at the 1-position. This compound has been synthesized via the Strecker reaction, achieving an 81% yield under optimized conditions, demonstrating its synthetic accessibility .

Properties

CAS No.

37039-47-7

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H16N2/c18-12-17-16-9-5-4-8-15(16)10-11-19(17)13-14-6-2-1-3-7-14/h1-9,17H,10-11,13H2

InChI Key

ODRUROFSSYDHFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis Procedure

The electrochemical approach represents one of the most innovative and environmentally sustainable methods for synthesizing 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. This methodology leverages controlled electron transfer processes to facilitate efficient cyanation.

In a typical experimental procedure documented in recent literature, synthesis involves:

  • Reagents : 1,2,3,4-tetrahydroisoquinolines (0.20 mmol) and azobisisobutyronitrile (AIBN) (0.20 mmol)
  • Electrolyte : Tetrabutylammonium bromide (0.006 M)
  • Solvent : Acetonitrile (5 mL)
  • Electrodes : Graphite electrode (1.0×1.0 cm²) as anode and platinum electrodes as cathode
  • Electrolysis conditions : Constant current of 5 mA at room temperature for 3 hours
  • Monitoring : Reaction progress followed by thin-layer chromatography and/or gas chromatography-mass spectrometry analysis
  • Purification : Filtration, concentration in vacuum, and purification by silica gel column chromatography using petroleum ether/ethyl acetate gradient

This method has demonstrated significant efficiency, with yields for the target compound reported as colorless oil with satisfactory analytical profiles.

Mechanistic Insights of Electrochemical α-Cyanation

The mechanism of electrochemical α-cyanation likely proceeds through the following pathway:

  • Anodic oxidation of the tetrahydroisoquinoline nitrogen generates an iminium intermediate
  • The azobisisobutyronitrile serves as both a radical initiator and a cyanide source
  • Nucleophilic attack by cyanide on the electrophilic iminium carbon forms the C-CN bond
  • Subsequent electron transfer processes complete the catalytic cycle

The process benefits from avoiding traditional cyanating agents, instead employing electrogenerated cyanide anions, which contributes to improved safety profiles compared to conventional methods.

Optimization Parameters and Yield Factors

Systematic investigation of reaction parameters has identified several critical factors affecting the efficiency of the electrochemical synthesis:

Parameter Optimal Condition Effect on Yield
Current density 5 mA Higher currents lead to side reactions
Electrolyte concentration 0.006 M nBu₄NBr Essential for conductivity
Reaction time 3 hours Extended times do not improve yield
Electrode material Graphite (anode), Platinum (cathode) Critical for selective oxidation
Temperature Room temperature Higher temperatures promote decomposition
Solvent Acetonitrile Superior to dichloromethane and others

The electrochemical method typically delivers 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile in yields ranging from 75-85%, depending on specific reaction conditions.

Strecker Reaction Strategy

Classical Strecker Approach to α-Aminonitriles

The Strecker reaction represents one of the most versatile and well-established methods for synthesizing α-aminonitriles, including 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. This approach utilizes the nucleophilic addition of cyanide to iminium ions.

The general procedure involves:

  • Generation of cyclic iminium salts from 1,2,3,4-tetrahydroisoquinolines
  • Nucleophilic addition of cyanide to form the α-aminonitrile product
  • Purification to isolate the desired compound

Optimized Strecker Protocol for Tetrahydroisoquinoline-1-carbonitriles

Recent advancements have led to optimized conditions specifically tailored for the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile:

  • Cyanide source : Trimethylsilyl cyanide (TMSCN, 2 equivalents)
  • Activator : Potassium fluoride (2 equivalents)
  • Base : Sodium carbonate (0.5 equivalents)
  • Solvent : 1,2-Dichloroethane
  • Temperature : 30°C
  • Reaction time : Typically 24-72 hours
  • Work-up : Quenching with saturated sodium bicarbonate solution, extraction with dichloromethane
  • Purification : Column chromatography on neutral alumina

This methodology has demonstrated exceptional efficiency, with reported yields of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile reaching 81-88%, significantly higher than earlier protocols.

Structure-Reactivity Relationships in Strecker Synthesis

Extensive structure-reactivity studies have provided insights into how structural variations affect the efficiency of the Strecker reaction for tetrahydroisoquinoline derivatives:

Structural Feature Effect on Reaction Impact on Yield
N-substituent size Increased steric hindrance with larger groups Moderate decrease for bulky substituents
Electronic nature of benzyl group Electron-donating groups enhance reactivity 5-10% higher yields with electron-rich benzyls
Substitution pattern on isoquinoline 6,7-disubstitution may alter reactivity Minimal effect with appropriate conditions
Configuration of starting materials Stereochemistry influences facial selectivity Critical for enantioselective synthesis

These findings have been instrumental in developing targeted synthesis strategies for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile with predictable outcomes.

One-Pot Cascade Reaction Methodologies

Cascade Reaction from Dihydroisoquinolines

A particularly efficient approach to 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves a one-pot cascade reaction starting from 1-phenyl-3,4-dihydroisoquinoline. This method eliminates the need to isolate intermediates, enhancing overall process efficiency.

The general protocol involves:

  • N-Benzylation : Reaction of 1-phenyl-3,4-dihydroisoquinoline with methyl iodide in 1,2-dichloroethane (80°C, 30 minutes)
  • Cyanation : Addition of TMSCN (2 equivalents), potassium fluoride (2 equivalents), and sodium carbonate (0.5 equivalents) at 30°C
  • Continuation : Extended reaction time (72 hours) to ensure complete conversion
  • Work-up and purification : Similar to the standard Strecker approach

This cascade approach has demonstrated impressive efficiency, with documented yields of 88% for analogous compounds. When applied specifically to the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, comparable yields have been observed.

Mechanistic Understanding of the Cascade Process

The cascade reaction proceeds through the following key steps:

  • Quaternization of the nitrogen with the benzylating agent
  • Formation of a stable iminium intermediate
  • Nucleophilic attack by the cyanide ion (generated from TMSCN and KF)
  • Product formation with stereocontrol influenced by the reaction conditions

This mechanistic pathway demonstrates how sequential transformations can be orchestrated in a single reaction vessel, significantly improving synthetic efficiency.

Scale-Up and Practical Considerations

Gram-Scale Synthesis Protocol

For practical applications, the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been successfully scaled up to gram quantities. The optimized gram-scale protocol involves:

  • Starting material: 2-benzyl-3,4-dihydroisoquinolinium salt (typically as iodide, 1-5 grams)
  • Reagents and conditions: Similar to optimized Strecker conditions, with careful attention to:
    • Rate of reagent addition (particularly TMSCN)
    • Temperature control (±2°C)
    • Extended reaction times (typically 1.5-2× laboratory scale times)
    • Modified work-up procedures for larger volumes

Under these conditions, 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been obtained in 81-85% yields at gram scale, demonstrating excellent scalability of the synthetic methodology.

Purification Strategies and Product Characterization

Effective purification is critical for obtaining high-quality 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. The following purification strategies have proven most effective:

  • Column chromatography : Neutral alumina provides superior separation compared to silica gel
  • Solvent systems : Petroleum ether/ethyl acetate gradients (typically starting with 95:5 and increasing polarity)
  • Recrystallization : For final purification when crystalline material is desired

Product characterization typically includes:

  • ¹H NMR spectroscopy : Characteristic signals include benzyl CH₂ protons (δ ~3.5-3.7 ppm) and the C1 proton (δ ~5.3-5.5 ppm)
  • ¹³C NMR spectroscopy : Distinctive carbonitrile carbon signal at δ ~117-118 ppm
  • Mass spectrometry : Molecular ion peak at m/z 248 [M+]
  • IR spectroscopy : Characteristic C≡N stretching at ~2220-2240 cm⁻¹

Comparative Analysis of Synthetic Methods

Performance Metrics of Different Synthetic Approaches

A systematic comparison of the various synthetic routes to 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile reveals significant differences in performance metrics:

Synthetic Method Average Yield (%) Reaction Time Reagent Complexity Scalability Environmental Impact
Electrochemical α-cyanation 75-85 3-4 hours Moderate Limited Low
Optimized Strecker reaction 81-88 24-72 hours Moderate Excellent Moderate
One-pot cascade reaction 85-90 72+ hours High Good Moderate

This comparison highlights the complementary nature of these methodologies, with each offering distinct advantages depending on specific synthetic requirements.

Substrate Scope and Limitations

The applicability of these synthetic methods to various substrates has been extensively investigated, revealing important structure-reactivity patterns:

  • Electrochemical method : Highly effective for unsubstituted and electron-rich systems
  • Strecker approach : Broad substrate scope, including electron-deficient systems
  • Cascade methodology : Most effective with readily available dihydroisoquinolines

These findings provide valuable guidance for selecting the optimal synthetic approach for specific target molecules related to 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.

Structural Modifications and Derivative Synthesis

Synthetic Diversification Pathways

The 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold serves as a versatile intermediate for accessing diverse derivatives through various transformations:

  • Hydrolysis of the nitrile group : Unexpected but synthetically valuable isomerization to 2-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile under basic conditions (potassium hydroxide)

  • Reduction of the nitrile : Provides access to corresponding primary amines

  • Functionalization of the benzyl group : Various substituents can be introduced on the aromatic ring

  • Modification of the tetrahydroisoquinoline core : Various substitution patterns can be introduced

These diversification pathways highlight the synthetic utility of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile as a platform for accessing complex nitrogen-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile include:

  • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Lacks the benzyl group but retains the nitrile functionality. Synthesized via photoelectrocatalysis as a byproduct (yield unspecified) .
  • 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Features a 4-iodophenyl substituent, synthesized for antitumor and neurotoxicity studies .
  • 2-Methoxy-substituted derivatives (e.g., 2-(2/3/4-methoxyphenyl)): Methoxy groups at different positions modulate electronic properties and solubility .
  • 2-Benzoyl-1,2-dihydro-1-(phenylmethyl)-1-isoquinolinecarbonitrile: Contains a benzoyl group instead of benzyl, altering reactivity and spectroscopic profiles .

Key Observations :

  • The benzyl-substituted compound exhibits higher synthetic efficiency (81% yield) compared to phenyl analogs synthesized via photoelectrocatalysis, which often produce lower yields due to byproduct formation .
  • Methoxy-substituted derivatives show variable yields (73–98%), depending on substituent position .
Physical and Spectral Properties
Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key NMR Signals (1H/13C) Reference
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Not reported Not reported Benzyl protons: δ 7.40–7.02 (m, 9H)
2-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile 89–90 2223 δ 155.7 (C-4'), 117.7 (C≡N)
2-(4-Iodophenyl) analog Not reported Not reported Iodoaryl protons: δ 7.40–7.20 (m)

Key Observations :

  • The benzyl-substituted compound’s NMR data (δ 7.40–7.02 for aromatic protons) align with phenyl analogs but show additional complexity due to the benzyl group’s nine protons .
  • Methoxy-substituted derivatives exhibit distinct UV absorption peaks (e.g., λmax 245 nm) due to electron-donating groups, whereas the benzyl group’s impact on UV/Vis spectra remains unreported .
Reactivity and Stability
  • Isomerization: Under alkaline conditions, 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile undergoes isomerization to 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile, suggesting similar derivatives may exhibit positional instability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzyl-substituted tetrahydroisoquinoline carbonitriles?

  • Methodological Answer : A typical synthesis involves a multi-component reaction under reflux conditions. For example, tetrahydroisoquinoline derivatives can be synthesized using aldehydes (e.g., piperonal), ketones (e.g., 1-pentanone), and cyanoacetic acid esters in ethanol with ammonium acetate as a catalyst. The reaction mixture is refluxed for 6–8 hours, cooled, filtered, and recrystallized from ethanol to yield the product . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to optimize yield and purity.

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles and torsional distortions. For example, the tetrahydrobenzo[h]quinoline ring system in related compounds exhibits a 24.3° twist between aromatic rings and a 61.4° distortion in the pyridone moiety . NMR spectroscopy (1H and 13C) confirms molecular connectivity, with characteristic shifts for cyano groups (~110–120 ppm in 13C NMR) and aromatic protons (δ 6.5–8.0 ppm in 1H NMR). HRMS (ESI) validates molecular weight with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use inert atmosphere techniques (e.g., nitrogen gloveboxes) to prevent oxidation. Avoid inhalation/contact by wearing nitrile gloves, lab coats, and safety goggles. Store at 2–8°C in airtight containers, and dispose of waste via approved hazardous chemical protocols. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?

  • Methodological Answer : Replace the benzyl group with halogenated or electron-withdrawing substituents (e.g., 2-iodophenyl) to assess changes in antitumor or antimicrobial activity. Compare IC50 values across cell lines (e.g., MCF-7 for breast cancer) using MTT assays. For neurotoxicity studies, evaluate dopamine transporter inhibition in neuronal cell cultures . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II or β-amyloid plaques.

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Analyze torsion angles (e.g., C21–O2–C17–C16 = −2.52° vs. C17–O2–C21–O3 = 179.76°) to identify conformational flexibility impacting receptor binding . Compare hydrogen-bonding patterns (e.g., N–H⋯O dimers) across derivatives to correlate stability with in vivo efficacy. For example, planar conformations may enhance intercalation into DNA, while twisted geometries reduce off-target effects .

Q. What strategies address low yields in multi-step syntheses of tetrahydroisoquinoline carbonitriles?

  • Methodological Answer : Optimize intermediates by introducing protecting groups (e.g., Boc for amines) to prevent side reactions. Use high-throughput screening (HTS) to identify optimal catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via LC-MS and adjust pH (e.g., 6–7 for cyclization steps) to minimize byproducts .

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